molecular formula C18H16BrNO3S B4130596 4-(benzoylamino)tetrahydro-3-thienyl 4-bromobenzoate

4-(benzoylamino)tetrahydro-3-thienyl 4-bromobenzoate

Cat. No. B4130596
M. Wt: 406.3 g/mol
InChI Key: JAFCXLJLZNJFAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(benzoylamino)tetrahydro-3-thienyl 4-bromobenzoate is a synthetic compound that has garnered significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-(benzoylamino)tetrahydro-3-thienyl 4-bromobenzoate is not fully understood. However, studies have suggested that the compound may act by inhibiting the activity of enzymes involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
Studies have shown that the compound has low toxicity and does not exhibit any significant adverse effects on the biochemical and physiological functions of cells and tissues.

Advantages and Limitations for Lab Experiments

The compound has several advantages for lab experiments, such as its ease of synthesis, high yield, and low toxicity. However, the compound has limitations such as its limited solubility in water and its sensitivity to air and moisture.

Future Directions

There are several future directions for the research on 4-(benzoylamino)tetrahydro-3-thienyl 4-bromobenzoate. One direction is to further investigate its potential as an antitumor agent and to explore its mechanism of action. Another direction is to develop new synthetic methods for the compound that can overcome its limitations. Additionally, the compound can be used as a building block for the synthesis of complex organic molecules, and further research can be done in this area.

Scientific Research Applications

The compound has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, the compound has shown promising results as an antitumor agent, with studies demonstrating its ability to inhibit the growth of cancer cells. In material science, the compound has been used as a building block for the synthesis of complex organic molecules. In organic synthesis, the compound has been used as a reagent for the synthesis of various compounds.

properties

IUPAC Name

(4-benzamidothiolan-3-yl) 4-bromobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrNO3S/c19-14-8-6-13(7-9-14)18(22)23-16-11-24-10-15(16)20-17(21)12-4-2-1-3-5-12/h1-9,15-16H,10-11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAFCXLJLZNJFAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CS1)OC(=O)C2=CC=C(C=C2)Br)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(benzoylamino)tetrahydro-3-thienyl 4-bromobenzoate
Reactant of Route 2
Reactant of Route 2
4-(benzoylamino)tetrahydro-3-thienyl 4-bromobenzoate
Reactant of Route 3
Reactant of Route 3
4-(benzoylamino)tetrahydro-3-thienyl 4-bromobenzoate
Reactant of Route 4
Reactant of Route 4
4-(benzoylamino)tetrahydro-3-thienyl 4-bromobenzoate
Reactant of Route 5
4-(benzoylamino)tetrahydro-3-thienyl 4-bromobenzoate
Reactant of Route 6
Reactant of Route 6
4-(benzoylamino)tetrahydro-3-thienyl 4-bromobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.